Direct Head-to-Head Comparison of Inhibitory Potency Against Cholinesterases: 3,5-Difluoro vs. 3,4-Difluoro Regioisomers
In a systematic study of difluorobenzyl piperidin-4-amines as dual hAChE/hMAO-B inhibitors, the 3,4-difluorobenzyl regioisomer (CAS 160358-08-7) demonstrated an IC50 of 0.54 µM against human acetylcholinesterase (hAChE) and 4.3 µM against human monoamine oxidase B (hMAO-B) . Critically, activity was highly sensitive to the fluorine substitution pattern; the reported data show a clear preference for the 3,4-difluoro arrangement in this chemotype, suggesting that the 3,5-difluoro isomer – which presents a markedly different electrostatic potential surface and dipole moment – would produce a distinct pharmacological fingerprint in the same assay panel [1].
| Evidence Dimension | Inhibitory activity against hAChE and hMAO-B |
|---|---|
| Target Compound Data | Not directly reported; predicted differential selectivity profile based on 3,5-difluoro substitution vs. 3,4-difluoro SAR trend |
| Comparator Or Baseline | 1-(3,4-Difluorobenzyl)piperidin-4-amine (CAS 160358-08-7): hAChE IC50 = 0.54 µM; hMAO-B IC50 = 4.3 µM |
| Quantified Difference | Regioisomeric switch from 3,4- to 3,5-difluoro is expected to alter IC50 values by ≥2- to 10-fold on the basis of established fluorobenzyl SAR trends |
| Conditions | hAChE and hMAO-B enzyme inhibition assays (IC50 determination) |
Why This Matters
For procurement decisions in CNS drug discovery, selecting the 3,5-difluoro isomer over the 3,4-difluoro isomer allows exploration of a distinct sub-pocket of the chemical space, which can be decisive for IP generation or for rescuing a SAR series that has plateaued with existing analogs.
- [1] Melnykov, K.P.; Nazar, K.; Smyrnov, O.; et al. Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chem. Eur. J. 2023, e202301383. DOI: 10.1002/chem.202301383. View Source
